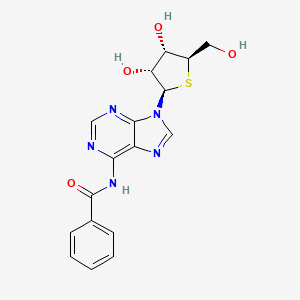
3,4-Diphenyl-5-nitro-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-5-nitro-2-furoic acid is an organic compound with the molecular formula C17H11NO5. It is a derivative of furoic acid, characterized by the presence of two phenyl groups and a nitro group attached to the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-5-nitro-2-furoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,4-diphenylfuran followed by oxidation to introduce the nitro group and carboxylic acid functionality. The reaction conditions often involve the use of strong acids like nitric acid for nitration and oxidizing agents such as potassium permanganate for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diphenyl-5-nitro-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,4-diphenyl-5-amino-2-furoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenyl-5-nitro-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group, which can be bioactive.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3,4-Diphenyl-5-nitro-2-furoic acid is primarily related to its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may target bacterial enzymes and disrupt essential metabolic pathways, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2-furoic acid: Similar structure but lacks the phenyl groups.
3,4-Diphenylfuran: Lacks the nitro and carboxylic acid groups.
5-Nitrofuran-2-carboxylic acid: Similar nitro and carboxylic acid groups but lacks the phenyl groups
Uniqueness
3,4-Diphenyl-5-nitro-2-furoic acid is unique due to the combination of its nitro group, phenyl groups, and furoic acid structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
52101-40-3 |
|---|---|
Molekularformel |
C17H11NO5 |
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
5-nitro-3,4-diphenylfuran-2-carboxylic acid |
InChI |
InChI=1S/C17H11NO5/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(23-15)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20) |
InChI-Schlüssel |
HZKQRIMQLFWOGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


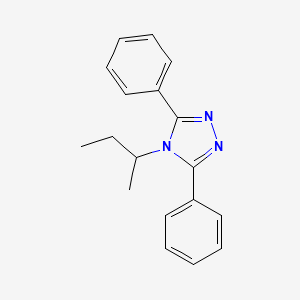
![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)
![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
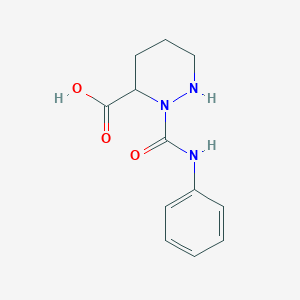
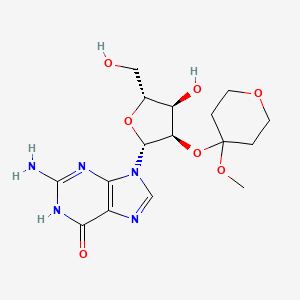
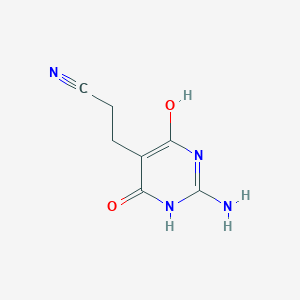
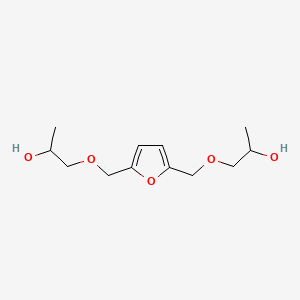
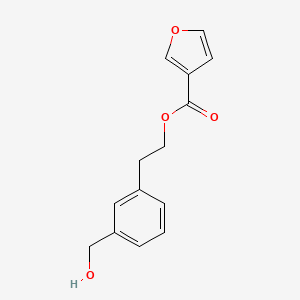
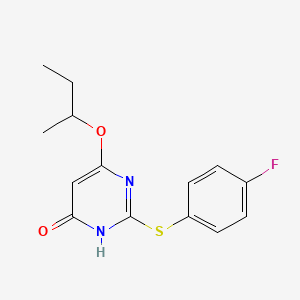
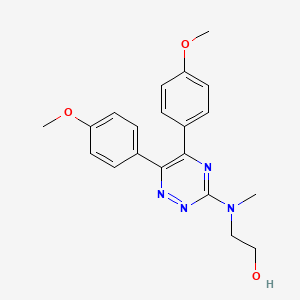
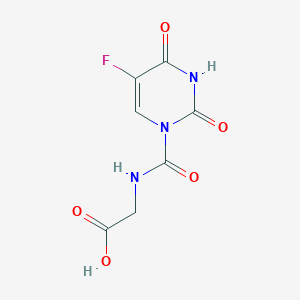

![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
